Cas no 2227663-04-7 (4-(2R)-oxiran-2-yl-1,3-thiazole)

4-(2R)-oxiran-2-yl-1,3-thiazole 化学的及び物理的性質
名前と識別子
-
- 2227663-04-7
- 4-[(2R)-oxiran-2-yl]-1,3-thiazole
- EN300-1779356
- 4-(2R)-oxiran-2-yl-1,3-thiazole
-
- インチ: 1S/C5H5NOS/c1-5(7-1)4-2-8-3-6-4/h2-3,5H,1H2/t5-/m0/s1
- InChIKey: IYMRBVNUASSQRA-YFKPBYRVSA-N
- ほほえんだ: S1C=NC(=C1)[C@@H]1CO1
計算された属性
- せいみつぶんしりょう: 127.00918496g/mol
- どういたいしつりょう: 127.00918496g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 8
- 回転可能化学結合数: 1
- 複雑さ: 98.4
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.4
- トポロジー分子極性表面積: 53.7Ų
4-(2R)-oxiran-2-yl-1,3-thiazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1779356-0.5g |
4-[(2R)-oxiran-2-yl]-1,3-thiazole |
2227663-04-7 | 0.5g |
$1482.0 | 2023-09-20 | ||
Enamine | EN300-1779356-5.0g |
4-[(2R)-oxiran-2-yl]-1,3-thiazole |
2227663-04-7 | 5g |
$4475.0 | 2023-06-02 | ||
Enamine | EN300-1779356-10g |
4-[(2R)-oxiran-2-yl]-1,3-thiazole |
2227663-04-7 | 10g |
$6635.0 | 2023-09-20 | ||
Enamine | EN300-1779356-0.05g |
4-[(2R)-oxiran-2-yl]-1,3-thiazole |
2227663-04-7 | 0.05g |
$1296.0 | 2023-09-20 | ||
Enamine | EN300-1779356-0.25g |
4-[(2R)-oxiran-2-yl]-1,3-thiazole |
2227663-04-7 | 0.25g |
$1420.0 | 2023-09-20 | ||
Enamine | EN300-1779356-1g |
4-[(2R)-oxiran-2-yl]-1,3-thiazole |
2227663-04-7 | 1g |
$1543.0 | 2023-09-20 | ||
Enamine | EN300-1779356-0.1g |
4-[(2R)-oxiran-2-yl]-1,3-thiazole |
2227663-04-7 | 0.1g |
$1357.0 | 2023-09-20 | ||
Enamine | EN300-1779356-2.5g |
4-[(2R)-oxiran-2-yl]-1,3-thiazole |
2227663-04-7 | 2.5g |
$3025.0 | 2023-09-20 | ||
Enamine | EN300-1779356-10.0g |
4-[(2R)-oxiran-2-yl]-1,3-thiazole |
2227663-04-7 | 10g |
$6635.0 | 2023-06-02 | ||
Enamine | EN300-1779356-1.0g |
4-[(2R)-oxiran-2-yl]-1,3-thiazole |
2227663-04-7 | 1g |
$1543.0 | 2023-06-02 |
4-(2R)-oxiran-2-yl-1,3-thiazole 関連文献
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
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Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
-
Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
-
Wenjing Lu,Yifang Gao,Yuan Jiao,Shaomin Shuang,Chenzhong Li,Chuan Dong Nanoscale, 2017,9, 11545-11552
-
Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
4-(2R)-oxiran-2-yl-1,3-thiazoleに関する追加情報
Professional Introduction to Compound with CAS No. 2227663-04-7 and Product Name: 4-(2R)-oxiran-2-yl-1,3-thiazole
The compound with the CAS number 2227663-04-7 and the product name 4-(2R)-oxiran-2-yl-1,3-thiazole represents a significant advancement in the field of pharmaceutical chemistry. This heterocyclic compound, featuring a thiazole core linked to an oxirane ring, has garnered considerable attention due to its unique structural and functional properties. The stereochemistry at the (2R)-configuration of the oxirane moiety is particularly noteworthy, as it influences the compound's reactivity and potential biological activity.
In recent years, there has been a growing interest in thiazole derivatives as pharmacophores in drug discovery. Thiazole rings are ubiquitous in bioactive molecules, contributing to their interaction with various biological targets. The introduction of an oxiran-2-yl substituent at the 4-position of the thiazole scaffold introduces a new layer of chemical functionality, enabling diverse modifications and applications. This compound exemplifies the synergy between organic synthesis and medicinal chemistry, offering a platform for developing novel therapeutic agents.
The (2R)-configuration of the oxirane group is particularly significant because it can influence the stereochemical outcome of reactions involving this moiety. Oxiranes, also known as epoxides, are versatile intermediates in organic synthesis, capable of undergoing ring-opening reactions with nucleophiles to form new carbon-carbon bonds. The specific stereochemistry of this compound may enhance its selectivity in biological assays, making it a promising candidate for further investigation.
Recent studies have highlighted the potential of 4-(2R)-oxiran-2-yl-1,3-thiazole in various pharmacological contexts. For instance, researchers have explored its interactions with enzymes and receptors relevant to inflammatory diseases and cancer. The combination of the thiazole and oxirane moieties may confer unique properties that distinguish this compound from other known scaffolds. Preliminary computational studies suggest that this molecule could exhibit favorable binding affinities to target proteins, making it an attractive lead for drug development.
The synthesis of 4-(2R)-oxiran-2-yl-1,3-thiazole involves sophisticated organic transformations that highlight the ingenuity of modern synthetic chemistry. Key steps include the construction of the thiazole ring followed by functionalization with an oxirane group at the 4-position. The stereocontrol at the chiral center is achieved through carefully selected reaction conditions and catalysts. This level of precision underscores the importance of advanced synthetic methodologies in producing complex molecules like this one.
One of the most compelling aspects of this compound is its potential as a building block for more complex derivatives. By modifying various functional groups within its structure, chemists can generate libraries of analogs with tailored properties. Such libraries are essential for high-throughput screening (HTS) campaigns aimed at identifying novel drug candidates. The structural diversity offered by 4-(2R)-oxiran-2-yl-1,3-thiazole makes it a valuable asset in medicinal chemistry research.
In conclusion, 4-(2R)-oxiran-2-yl-1,3-thiazole (CAS No. 2227663-04-7) represents a fascinating example of how structural complexity can be leveraged to develop innovative pharmaceuticals. Its unique combination of a thiazole core and an enantiomerically pure oxirane substituent positions it as a promising candidate for further exploration in drug discovery. As research continues to uncover new applications for this compound and related derivatives, its significance in medicinal chemistry is likely to grow.
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